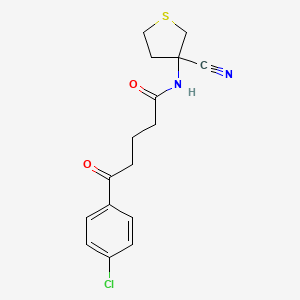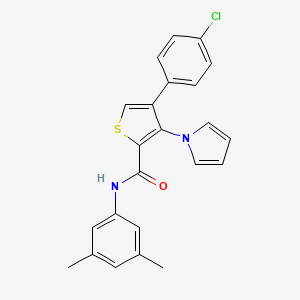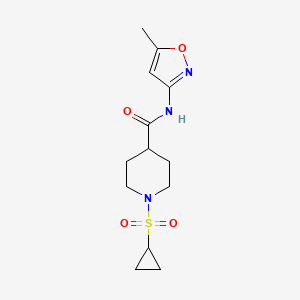
1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylsulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CSPC is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
科学的研究の応用
Synthesis and Antibacterial Activity
Research has shown that compounds bearing the piperidine moiety and various sulfonyl groups, similar to the compound of interest, have been synthesized and evaluated for their antibacterial properties. For instance, the synthesis of N-substituted derivatives of piperidine-based compounds has demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings highlight the potential of such compounds in the development of new antibacterial agents (Khalid et al., 2016).
Anticancer Potential
Derivatives of piperidine and related structural frameworks have been synthesized and evaluated for their potential as anticancer agents. The study involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, assessing their efficacy against various cancer cell lines. Some derivatives exhibited strong anticancer activities, suggesting the relevance of this chemical structure in developing novel anticancer therapies (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer’s Disease
Piperidine derivatives have also been explored for their enzyme inhibition properties, particularly in the context of Alzheimer’s disease. N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and shown to inhibit acetylcholinesterase, an enzyme target for Alzheimer’s disease therapy. This research underscores the potential utility of such compounds in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities
Compounds incorporating the sulfonyl and piperidine moieties have been synthesized and assessed for their antioxidant and anticholinesterase activities. These studies suggest the potential of such compounds in treating conditions where oxidative stress and cholinergic dysfunction are implicated, further highlighting the broad therapeutic applications of these chemical structures (Karaman et al., 2016).
特性
IUPAC Name |
1-cyclopropylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-8-12(15-20-9)14-13(17)10-4-6-16(7-5-10)21(18,19)11-2-3-11/h8,10-11H,2-7H2,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYINNVTICCOKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

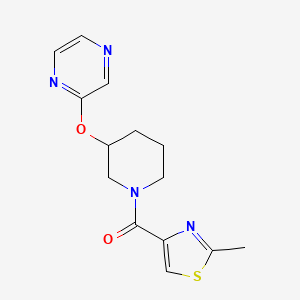
![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)
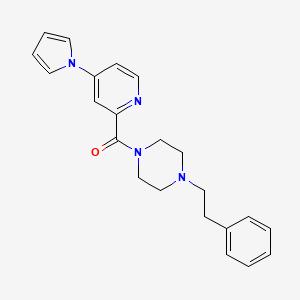
![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)
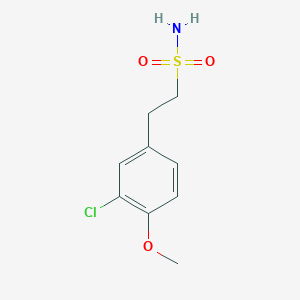
![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
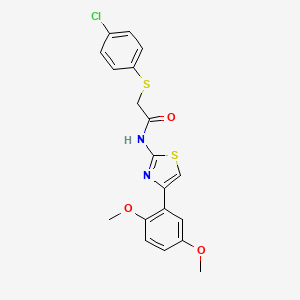
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
